molecular formula C12H8BrNO B6359632 3-(5-Bromo-pyridin-3-yl)benzaldehyde CAS No. 1171896-21-1

3-(5-Bromo-pyridin-3-yl)benzaldehyde

Cat. No. B6359632
CAS RN: 1171896-21-1
M. Wt: 262.10 g/mol
InChI Key: LCOFARWUKWNXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Bromo-pyridin-3-yl)benzaldehyde is a chemical compound with the molecular formula C12H8BrNO and a molecular weight of 262.10 g/mol . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of compounds similar to 3-(5-Bromo-pyridin-3-yl)benzaldehyde has been reported in the literature. For example, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .


Molecular Structure Analysis

The molecular structure of 3-(5-Bromo-pyridin-3-yl)benzaldehyde can be analyzed using various spectroscopic techniques. The structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities can be determined using quantum chemical calculations .


Chemical Reactions Analysis

3-(5-Bromo-pyridin-3-yl)benzaldehyde can participate in various chemical reactions. For instance, it can react with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to produce expected regioisomers compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(5-Bromo-pyridin-3-yl)benzaldehyde include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .

Scientific Research Applications

Synthesis of Imidazole Containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . “3-(5-Bromo-pyridin-3-yl)benzaldehyde” could potentially be used in the synthesis of these imidazole containing compounds.

Development of Antimicrobial Features

Imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists of various biological receptors AT 1 and AT 2, including angiotensin II and thromboxane A 2 . “3-(5-Bromo-pyridin-3-yl)benzaldehyde” could be used in the synthesis of these derivatives, contributing to the development of new antimicrobial features.

Synthesis of Thiazolo[4,5-b]pyridines

Thiazolo[4,5-b]pyridines are another class of compounds that can be synthesized using "3-(5-Bromo-pyridin-3-yl)benzaldehyde" . These compounds have shown potential in various applications, including medicinal chemistry .

Development of Antitumor Agents

The derivatives of imidazole have shown antitumor activities . Therefore, “3-(5-Bromo-pyridin-3-yl)benzaldehyde” could potentially be used in the development of new antitumor agents.

Development of Anti-Inflammatory Agents

Imidazole derivatives have also shown anti-inflammatory activities . “3-(5-Bromo-pyridin-3-yl)benzaldehyde” could be used in the synthesis of these derivatives, contributing to the development of new anti-inflammatory agents.

Development of Antioxidant Agents

Imidazole derivatives have shown antioxidant activities . Therefore, “3-(5-Bromo-pyridin-3-yl)benzaldehyde” could potentially be used in the development of new antioxidant agents.

Safety and Hazards

While specific safety and hazard information for 3-(5-Bromo-pyridin-3-yl)benzaldehyde is not available in the retrieved papers, it’s important to handle all chemicals with care, avoid dust formation, breathing mist, gas or vapours, and avoid contact with skin and eyes .

Future Directions

The future directions for 3-(5-Bromo-pyridin-3-yl)benzaldehyde could involve further exploration of its chemical properties and potential applications in various fields. As it is used in various chemical reactions and has been the subject of several studies, there is potential for more extensive research in this area .

properties

IUPAC Name

3-(5-bromopyridin-3-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-12-5-11(6-14-7-12)10-3-1-2-9(4-10)8-15/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOFARWUKWNXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CN=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromo-pyridin-3-yl)benzaldehyde

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